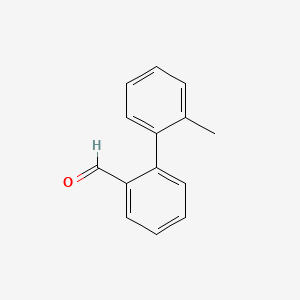

2-(2-Methylphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEYJCMPEVOYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362667 | |

| Record name | 2-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-68-4 | |

| Record name | 2-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7111-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Methylphenyl)benzaldehyde CAS number

An In-Depth Technical Guide to 2-(2-Methylphenyl)benzaldehyde for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 7111-68-4), a pivotal biaryl aldehyde intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, and state-of-the-art analytical characterization. Furthermore, it highlights its strategic importance as a versatile building block in the development of complex, high-value molecules, particularly within the pharmaceutical industry. The protocols and workflows described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of a Biaryl Aldehyde

In the landscape of modern medicinal chemistry, molecules possessing a biaryl scaffold are of paramount importance due to their prevalence in a wide array of pharmacologically active compounds. This compound, also known as 2'-Methylbiphenyl-2-carbaldehyde, is a distinguished member of this class. Its structure, featuring a sterically hindered ortho-substituted biaryl system combined with a reactive aldehyde functionality, makes it a highly valuable and challenging intermediate.[1][2]

The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for its incorporation into more complex molecular architectures.[3] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in demanding research and development settings, starting with its fundamental identifier: the CAS number.

Chemical Identity and Properties

A precise understanding of a compound's identity and properties is the bedrock of any successful research endeavor. The following table summarizes the key identifiers and physicochemical characteristics of this compound.

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Parameter | Value | Source(s) |

| CAS Number | 7111-68-4 | [2][4] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | 2'-Methylbiphenyl-2-carbaldehyde, 2-(o-tolyl)benzaldehyde | [2] |

| Molecular Formula | C₁₄H₁₂O | [2][4] |

| Molecular Weight | 196.24 g/mol | [2][4] |

| Predicted Boiling Point | 327.1 ± 21.0 °C | [2] |

| Predicted Density | 1.074 ± 0.06 g/cm³ | [2] |

| Handling Considerations | Air Sensitive; store under an inert atmosphere. | [2][5] |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling Approach

The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing this compound. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and scalability.[6]

The reaction involves the palladium-catalyzed coupling of an aryl halide (2-bromobenzaldehyde) with an organoboron species ((2-methylphenyl)boronic acid). The choice of a palladium catalyst, ligand, and base is critical for achieving high yields, especially given the potential for steric hindrance from the ortho-methyl group.

Causality in Experimental Design

-

Catalyst System (Pd/Ligand): A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand. The ligand (e.g., PPh₃, PCy₃) stabilizes the palladium center and modulates its reactivity.

-

Base (e.g., K₂CO₃, KF): The base is not merely a pH modifier. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻), which is essential for the transmetalation step.[7]

-

Inert Atmosphere (Ar/N₂): The Pd(0) catalytic species is highly susceptible to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction. Maintaining an inert atmosphere is therefore non-negotiable for a successful outcome.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the synthesis of this compound.

Detailed Laboratory Protocol: Suzuki-Miyaura Synthesis

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inerting: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via cannula.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive flow of nitrogen.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material (2-bromobenzaldehyde) is consumed (typically 6-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure product.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a definitive structural proof, forming a self-validating analytical workflow.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations and Interpretation |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded by the carbonyl group.[8]~7.2-8.0 ppm (m, 8H): A complex multiplet region for the 8 aromatic protons on the two phenyl rings.~2.1 ppm (s, 3H): Methyl group (-CH₃) protons. |

| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~125-145 ppm: Aromatic carbons (8 expected signals, some may overlap).~20 ppm: Methyl carbon. |

| FT-IR | ~1700 cm⁻¹ (strong): Characteristic C=O stretching vibration of the aldehyde.~3050-3010 cm⁻¹ (medium): Aromatic C-H stretching.~1600, 1480 cm⁻¹ (medium-strong): Aromatic C=C ring stretching. |

| Mass Spec. | m/z = 196.24 [M]⁺: Molecular ion peak corresponding to the molecular weight of C₁₄H₁₂O. |

Applications in Drug Development and Advanced Synthesis

This compound is not an end product but a high-value intermediate. Its primary application lies in serving as a foundational building block for larger, more complex molecules with potential therapeutic activity.[1]

-

Scaffold for Biologically Active Molecules: The biaryl aldehyde structure is a key component in the synthesis of various pharmaceutical candidates. A notable application is its use as an intermediate in the synthesis of in vivo cholesterol synthesis inhibitors, demonstrating its direct relevance to drug discovery programs.[9]

-

Precursor for Heterocycles: The aldehyde functionality can be used to construct heterocyclic rings (e.g., quinolines, imidazoles) that are fused or attached to the biaryl core, a common strategy in medicinal chemistry to explore new chemical space.

-

Active Pharmaceutical Ingredient (API) Synthesis: In the broader context of API manufacturing, intermediates like this are crucial for multi-step synthetic routes that produce the final drug substance.[][][12] The efficiency of the synthesis of such building blocks directly impacts the overall cost and viability of the drug production process.[]

Comprehensive Experimental and Analytical Workflow

The following diagram illustrates a logical workflow from synthesis to a fully characterized, validated final product, embodying the principle of a self-validating system.

Caption: A self-validating workflow for the synthesis and characterization of this compound.

Conclusion

This compound (CAS: 7111-68-4) is a strategically significant chemical intermediate whose value is defined by its unique structural features. A mastery of its synthesis via robust methods like the Suzuki-Miyaura cross-coupling, coupled with rigorous analytical validation, empowers researchers to construct novel and complex molecules. For professionals in drug development, this compound represents a key building block for accessing new generations of therapeutics, particularly those built upon the privileged biaryl scaffold. This guide provides the essential technical and practical knowledge to leverage its full potential in advanced chemical research.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- ChemScene. (n.d.). 2-Methyl-5-phenylbenzaldehyde | 2928-45-2.

- Chem-Impex. (n.d.). 2'-Methyl-biphenyl-4-carbaldehyde.

- Understanding the Chemical Properties and Handling of 2-Methylbenzaldehyde. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem.

- Kavya Pharma. (n.d.). 2-Methyl Benzaldehyde (CAS No:529-20-4).

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4).

- ChemicalBook. (2023). 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).

- Wikipedia. (n.d.). 2-Methylbenzaldehyde.

- Wikipedia. (n.d.). Suzuki reaction.

- National Center for Biotechnology Information. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. PubChem.

- ChemicalBook. (n.d.). 2-Methylbenzaldehyde | 529-20-4.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone. NIST WebBook.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) 1H NMR.

- ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) IR Spectrum.

- National Center for Biotechnology Information. (n.d.). 2-[(2-Hydroxy-5-methylphenyl)methyl]benzaldehyde. PubChem.

- Google Patents. (n.d.). EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.

- Sigma-Aldrich. (n.d.). 2-phenyl benzaldehyde.

- Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis.

- National Center for Biotechnology Information. (n.d.). 4-[(2-Methylphenyl)methoxy]benzaldehyde. PubChem.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). CID 17973239. PubChem.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-. NIST WebBook.

- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. PubChem.

- ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde.

- AChemBlock. (n.d.). 2-Methyl-biphenyl-4-carboxaldehyde 95% | CAS: 1256468-34-4.

- Vibrant Pharma Inc. (n.d.). 2′-Methylbiphenyl-2-carboxaldehyde.

- BOC Sciences. (n.d.). APIs Manufacturing & Synthesis.

- BOC Sciences. (n.d.). Custom API Synthesis for Complex Projects.

- Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 2-Methylbenzaldehyde | 529-20-4 [chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]

- 12. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 2-(2-Methylphenyl)benzaldehyde for Advanced Research

This guide provides a comprehensive technical overview of 2-(2-Methylphenyl)benzaldehyde, a significant biphenyl aldehyde derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, synthesis, physicochemical properties, and its emerging role as a pivotal intermediate in medicinal chemistry.

Nomenclature and Structural Elucidation

Proper identification of chemical entities is fundamental to scientific communication and reproducibility. This section clarifies the IUPAC name and common synonyms for the compound with CAS number 7111-68-4.

IUPAC Name

The systematically assigned IUPAC name for this compound is This compound . This name unequivocally describes a benzaldehyde molecule substituted at the 2-position with a 2-methylphenyl (or o-tolyl) group.

Synonyms

In literature and commercial listings, this compound is frequently referred to by several synonyms, which are crucial to recognize for comprehensive database searches. These include:

-

2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde[1]

-

2'-Methylbiphenyl-2-carboxaldehyde[1]

-

2'-Methylbiphenyl-2-carbaldehyde[1]

-

2-(o-Tolyl)benzaldehyde

-

[1,1'-Biphenyl]-2-carboxaldehyde, 2'-methyl-[1]

The structure consists of a biphenyl scaffold where one phenyl ring bears a formyl (aldehyde) group at the 2-position, and the other phenyl ring has a methyl group at the 2'-position. This ortho-substitution on both rings introduces steric hindrance, which can influence the molecule's conformation and reactivity.

Synthesis and Manufacturing

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient methods.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the industry-standard method for creating carbon-carbon bonds between aryl groups due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[2]

The synthesis of this compound is optimally achieved by the cross-coupling of 2-formylphenylboronic acid with 2-bromotoluene .

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol (Representative)

While a specific protocol for this compound is not widely published, the following procedure, adapted from the synthesis of a related isomer, 4-biphenylcarboxaldehyde, serves as a robust and reliable methodology.[3]

Materials:

-

2-Formylphenylboronic acid (1.05 equivalents)

-

2-Bromotoluene (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.003 equivalents)

-

Triphenylphosphine (PPh₃, 0.009 equivalents) or a more advanced ligand like SPhos for improved efficiency

-

2 M Sodium Carbonate (Na₂CO₃) solution (1.2 equivalents)

-

1-Propanol and Deionized Water (Solvents)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, charge 2-bromotoluene, 2-formylphenylboronic acid, and 1-propanol under a nitrogen atmosphere.

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes to allow for dissolution. To the resulting solution, add the palladium acetate, the phosphine ligand, the 2 M sodium carbonate solution, and deionized water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, the reaction is complete within 1-2 hours. The color of the reaction mixture may change, often darkening as the reaction proceeds.[3]

-

Work-up: Once the reaction is complete, remove the heat source and add deionized water while the mixture is still warm. Allow the mixture to cool to room temperature while stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Palladium(II) Acetate and Phosphine Ligand: Palladium(II) acetate is a common and cost-effective palladium source. In situ, it is reduced to the active Pd(0) catalyst. The phosphine ligand stabilizes the Pd(0) species, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

-

Base: The base (sodium carbonate) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.

-

Solvent System: The use of a water-miscible organic solvent like 1-propanol allows the inorganic base and the organic reactants to exist in a homogeneous phase, which accelerates the reaction rate.[3]

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely reported in public literature.

| Property | Value | Source/Comment |

| CAS Number | 7111-68-4 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| Boiling Point | 327.1 ± 21.0 °C | Predicted[1] |

| Density | 1.074 ± 0.06 g/cm³ | Predicted[1] |

| Sensitivity | Air Sensitive | [1] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton: A singlet is expected between δ 9.8-10.2 ppm.

-

Aromatic Protons: A complex multiplet pattern is expected between δ 7.2-8.0 ppm for the eight aromatic protons. The proton ortho to the aldehyde group will likely be the most downfield-shifted.

-

Methyl Protons: A singlet for the three methyl protons is expected around δ 2.3-2.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The aldehyde carbon should appear significantly downfield, typically in the range of δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-145 ppm).

-

Methyl Carbon: The methyl carbon signal is expected to be the most upfield, likely around δ 20-22 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹.

-

C-H stretching for the methyl group will be just below 3000 cm⁻¹.

-

Applications in Research and Drug Development

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved drugs.[4] this compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Role as a Key Intermediate

The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, making this compound a valuable starting material. These transformations include:

-

Reductive Amination: To form substituted biphenyl methylamines.

-

Wittig Reaction: To create stilbene derivatives.

-

Condensation Reactions: To form Schiff bases and heterocyclic structures like quinazolines and benzodiazepines.[5][6]

Applications in the Synthesis of Bioactive Molecules

While direct examples are sparse, the structural motif of this compound is integral to compounds explored for various therapeutic areas:

-

Anticancer Agents: The biphenyl core is present in many small molecule inhibitors that target protein-protein interactions, such as the PD-1/PD-L1 axis in cancer immunotherapy. A study on 2-methyl-[1,1'-biphenyl]-pyrimidine conjugates has shown significant anti-cancer effects on various cancer cell lines.[7]

-

Antihypertensive Agents: The biphenyl-tetrazole moiety is the cornerstone of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, including valsartan. Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as potential new angiotensin-II receptor antagonists.[8]

Caption: Role of the title compound in drug discovery workflow.

Safety and Handling

For safe handling in a laboratory or manufacturing setting, it is essential to consult the Safety Data Sheet (SDS).

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

The compound is noted to be air-sensitive and should be stored in a well-ventilated place with the container tightly closed.[1][3]

Conclusion

This compound is a structurally significant aromatic aldehyde with considerable potential in organic synthesis and medicinal chemistry. Its efficient synthesis via Suzuki-Miyaura coupling makes it an accessible intermediate for the construction of complex biphenyl-containing molecules. For researchers in drug development, this compound represents a valuable building block for creating novel therapeutics, particularly in the areas of oncology and cardiovascular disease. Further research into its applications is warranted and is expected to uncover new pathways to innovative chemical entities.

References

- Benchchem.

- Organic Letters. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- ChemicalBook. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4. ChemicalBook.

- Benchchem.

- ChemicalBook. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4. ChemicalBook.

- PMC. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Preprints.org.

- IJBST.

- Journal of Population Therapeutics and Clinical Pharmacology. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. JPTCP, 2024.

- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.

- University of Huddersfield. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Huddersfield, 2010.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Oriental Journal of Chemistry. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Oriental Journal of Chemistry, 2024.

- PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

- Semantic Scholar. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar, 2011.

- J&K Scientific. 4'-Methylbiphenyl-2-carboxaldehyde, 95% | 16191-28-9. J&K Scientific.

- PubMed.

- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central, 2022.

- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....

- PubChem. 2'-Methylbiphenyl-2-carboxylic acid | C14H12O2 | CID 6424523. PubChem.

- IJSDR.

- Google Patents. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.

- Sigma-Aldrich. 2-methylbiphenyl. Sigma-Aldrich.

- PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2025.

- Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses.

Sources

- 1. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3931330A - Process for the production of benzaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 2-(2-Methylphenyl)benzaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methylphenyl)benzaldehyde, also known by its IUPAC name 2'-methyl-[1,1'-biphenyl]-2-carboxaldehyde and CAS Number 7111-68-4, is a biphenyl derivative with a unique substitution pattern that lends itself to applications in organic synthesis, medicinal chemistry, and materials science. Despite its potential utility, a comprehensive public repository of its experimentally determined physical properties is notably scarce. This technical guide synthesizes the available information, primarily from chemical supplier databases and computational predictions, to provide a foundational understanding of its physical characteristics. The guide also outlines the standard methodologies for the experimental determination of these properties, offering a framework for researchers to generate and validate these critical data points.

Introduction: The Structural Significance of this compound

This compound belongs to the class of biphenyl carboxaldehydes. The core structure consists of two phenyl rings linked by a single bond, with a formyl (-CHO) group on one ring and a methyl (-CH3) group on the other, both at the ortho positions relative to the biphenyl linkage. This specific arrangement, with substituents at the 2 and 2' positions, induces steric hindrance that restricts the free rotation around the biphenyl bond. This can lead to atropisomerism, a form of chirality arising from hindered rotation, which is a feature of significant interest in drug design and asymmetric synthesis.

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methyl group can also be functionalized, though it is generally less reactive. The interplay of these functionalities and the unique stereochemical properties of the biphenyl backbone make this molecule a compelling target for further investigation. However, a thorough understanding of its physical properties is a prerequisite for its effective use in any application.

General Properties and Identification

A summary of the fundamental identifiers and general properties of this compound is presented below. It is important to note that much of the publicly available data is based on computational predictions rather than experimental determination.

| Property | Value | Source |

| CAS Number | 7111-68-4 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| Physical State | Solid | [2] |

| Sensitivity | Air Sensitive | [1] |

Key Physical Properties: Predicted and Experimental

A detailed compilation of the available physical property data is provided in this section. Where experimental values are not available, predicted values from reputable sources are included and clearly designated.

Boiling Point and Density

| Property | Predicted Value | Source |

| Boiling Point | 327.1 ± 21.0 °C | [1] |

| Density | 1.074 ± 0.06 g/cm³ | [1] |

Experimental Protocol for Determination of Boiling Point:

The boiling point of a solid compound like this compound would typically be determined under reduced pressure to prevent decomposition at high temperatures.

Caption: Workflow for determining the boiling point of a solid under reduced pressure.

Solubility

The solubility of this compound has not been quantitatively reported. Based on its chemical structure, it is expected to be sparingly soluble in water and soluble in common organic solvents.

Predicted Solubility Profile:

-

Water: Low solubility due to the large, nonpolar biphenyl framework.

-

Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Toluene): High solubility is predicted due to the "like dissolves like" principle.

Experimental Protocol for Solubility Assessment:

A qualitative and semi-quantitative assessment of solubility can be performed through standardized laboratory procedures.

Caption: Logical workflow for the experimental determination of solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 7.0-8.2 ppm) due to the presence of two substituted phenyl rings. Key expected signals include:

-

A singlet for the aldehyde proton (-CHO) in the downfield region (typically 9.5-10.5 ppm).

-

A singlet for the methyl protons (-CH₃) in the upfield aromatic region (around 2.2-2.5 ppm).

-

A series of multiplets in the aromatic region corresponding to the eight protons on the biphenyl system.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 190-200 ppm), the methyl carbon (around 15-25 ppm), and the twelve aromatic carbons (in the 120-150 ppm range).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

C=O stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H stretch (methyl): Peaks around 2850-2960 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (196.24). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) to give an [M-29]⁺ peak, and the loss of a hydrogen atom to give an [M-1]⁺ peak.

Synthesis and Characterization in the Literature

The synthesis of substituted biphenyl-2-carboxaldehydes has been described in the patent literature, often as intermediates for more complex molecules. One general approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a suitably substituted phenylboronic acid and a substituted 2-bromobenzaldehyde.

A patent by Murahashi et al. describes a method for preparing ortho-substituted benzaldehydes by reacting a palladium complex of a benzaldehyde aniline Schiff base with a Grignard reagent in the presence of triphenylphosphine.[3] While this patent does not specifically detail the synthesis of this compound, it provides a potential synthetic route that could be adapted.

Researchers aiming to work with this compound may need to synthesize it in-house and perform a full characterization to confirm its identity and purity. The characterization would involve the spectroscopic techniques outlined above, along with elemental analysis and melting point determination.

Conclusion and Future Outlook

This compound is a molecule of interest with potential applications in various fields of chemistry. However, there is a clear gap in the publicly available, experimentally verified physical property data for this compound. The information that is available is largely predictive. This technical guide serves as a starting point by consolidating the existing predicted data and outlining the standard experimental procedures for determining these crucial parameters.

It is imperative for researchers who synthesize or utilize this compound to publish their characterization data to enrich the collective scientific knowledge base. A comprehensive understanding of its physical properties will undoubtedly facilitate its broader application in drug discovery and materials science.

References

- Chemchart. 2-Cyano-4'-methylbiphenyl (114772-53-1).

- Chemchart. 2-METHYLBIPHENYL (643-58-3).

- PrepChem.com. Synthesis of 2-methoxy-3-(o-tolyloxy)benzaldehyde.

- ResearchGate. Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2.

- Google Patents. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl-Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of physical properties, such as melting and boiling points, is fundamental to the advancement of chemical synthesis and drug development. This guide provides a comprehensive examination of the physicochemical properties, synthesis, and characterization of two related aromatic aldehydes: 2-Methylbenzaldehyde and 2-(2-Methylphenyl)benzaldehyde. A notable ambiguity in nomenclature necessitates a dual focus, ensuring clarity for researchers. While 2-Methylbenzaldehyde is a well-characterized compound with established data, this compound represents a less-documented molecule for which predictive data and analogous synthesis methodologies are discussed. This whitepaper delivers field-proven experimental protocols for melting and boiling point determination, detailed synthesis strategies, and a thorough analysis of characterization techniques, thereby serving as an essential resource for professionals in the chemical and pharmaceutical sciences.

Introduction: Clarifying the Nomenclature

The nomenclature "this compound" can be interpreted in two ways, leading to potential ambiguity. It is crucial to distinguish between two distinct chemical entities:

-

2-Methylbenzaldehyde (o-Tolualdehyde): A benzaldehyde molecule with a methyl group at the 2-position of the benzene ring. This is a common and well-documented laboratory chemical.

-

This compound (2'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde): A more complex biphenyl structure where a benzaldehyde molecule is substituted at its 2-position with a 2-methylphenyl (o-tolyl) group.

This guide will address both compounds, providing detailed information on their respective properties and handling.

Physicochemical Properties

The melting and boiling points are critical parameters that inform purification methods, reaction conditions, and material handling protocols.

2-Methylbenzaldehyde (o-Tolualdehyde)

This compound is a colorless liquid at room temperature with a characteristic almond-like odor.[1] It is a widely used intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1][2]

This compound

Table 1: Comparison of Physicochemical Properties

| Property | 2-Methylbenzaldehyde | This compound |

| IUPAC Name | 2-methylbenzaldehyde[3] | This compound[4] |

| Synonyms | o-Tolualdehyde, 2-Formyltoluene[2][5] | 2'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde[4] |

| CAS Number | 529-20-4[2][5] | 7111-68-4[4] |

| Molecular Formula | C₈H₈O[6] | C₁₄H₁₂O[4] |

| Molecular Weight | 120.15 g/mol [2] | 196.24 g/mol [4] |

| Melting Point | -35 °C[2][7] | Data not available |

| Boiling Point | 199-200 °C[2][7] | 327.1 ± 21.0 °C (Predicted)[4] |

| Density | 1.039 g/mL at 25 °C[2] | 1.074 ± 0.06 g/cm³ (Predicted)[4] |

| Appearance | Colorless to yellow liquid[1][2] | Air sensitive (Predicted)[4] |

Synthesis Methodologies

The synthesis route is critical for obtaining a pure sample, which is a prerequisite for accurate physical property determination.

Synthesis of 2-Methylbenzaldehyde

A common laboratory and industrial synthesis of 2-methylbenzaldehyde involves the oxidation of 2-methylbenzyl alcohol. Various oxidizing agents can be employed for this transformation.

Synthesis of this compound

The synthesis of biaryl compounds such as this compound is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose.[6][8][9] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[8]

A plausible synthetic route involves the Suzuki coupling of 2-formylphenylboronic acid with 2-bromotoluene.

Caption: Suzuki-Miyaura coupling for this compound.

Structural Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of the synthesized compounds.

2-Methylbenzaldehyde

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) around 9-10 ppm, aromatic protons in the region of 7.2-7.9 ppm, and a singlet for the methyl group (CH₃) protons around 2.5 ppm.[10]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic C=O stretching band for the aldehyde at approximately 1700 cm⁻¹. C-H stretching bands for the aromatic ring and the methyl group will also be present.[10]

This compound

-

¹H NMR: The spectrum for this molecule will be more complex. An aldehyde proton singlet is expected between 9-10 ppm. The aromatic region (around 7-8 ppm) will show complex multiplets corresponding to the protons on both phenyl rings. A singlet for the methyl group protons should appear around 2.4 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be prominent around 1700 cm⁻¹. The spectrum will also feature aromatic C-H stretching and C=C bending vibrations.

Experimental Protocols: Determination of Physical Properties

Accurate determination of melting and boiling points requires meticulous adherence to established protocols.

Protocol for Melting Point Determination (for Solids)

This protocol is based on the capillary method using a modern melting point apparatus.[11]

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Jab the open end of a capillary tube into the sample and pack the solid to a height of 2-3 mm by tapping or dropping it through a long glass tube.[5][7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]

-

Heating: If the approximate melting point is known, heat rapidly to about 20°C below this temperature. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[5]

Protocol for Micro Boiling Point Determination (for Liquids)

This method is suitable for small sample volumes and utilizes a standard melting point apparatus.[12][13]

-

Apparatus Preparation: Place a few drops of the liquid sample into a small test tube or a melting point capillary tube. Insert a smaller, inverted capillary tube (sealed at one end) into the sample to serve as a boiling stone.[12]

-

Assembly: Attach the sample tube to a thermometer and place it in a heating bath (like a Thiele tube with mineral oil) or a melting point apparatus.[14]

-

Heating: Heat the apparatus. A stream of bubbles will emerge from the inverted capillary as the liquid approaches its boiling point.[12]

-

Observation and Recording: The boiling point is the temperature at which a continuous and rapid stream of bubbles is observed.[14] Alternatively, note the temperature at which the liquid enters the inverted capillary upon cooling.

Caption: General workflow for melting and boiling point determination.

Conclusion

This technical guide has provided a detailed examination of the melting and boiling points of 2-Methylbenzaldehyde and this compound, addressing a key nomenclatural ambiguity. For 2-Methylbenzaldehyde, established experimental data are readily available and have been presented. For the less-common this compound, predicted data and analogous synthesis methods have been discussed to guide further research. The provided experimental protocols for determining these crucial physical properties are robust and widely applicable. By synthesizing this information, this guide serves as a valuable, authoritative resource for researchers and professionals in drug development and chemical synthesis, enabling them to proceed with a clear and accurate understanding of these compounds.

References

- Micro Boiling Point Determination. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 6.

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

- Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

- University of Alberta. (n.d.). Melting point determination.

- Scribd. (n.d.). Experimental Approach - Melting and Boiling Point. [Link]

- ChemConnections. (n.d.). Boiling Point Determination.

- Shanghai Talent Chemical Co., Ltd. (n.d.). 2-Methylbenzaldehyde/o-Tolualdehyde CAS 529-20-4. [Link]

- PubChem. (n.d.). 2-Methylbenzaldehyde.

- Scribd. (n.d.).

- University of Calgary. (n.d.). Micro-boiling point measurement.

- Supporting Information for An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). [Link]

- Al-Masum, M. A., & Al-Ghamdi, A. M. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]

- Matrix Fine Chemicals. (n.d.). 2-METHYLBENZALDEHYDE. [Link]

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 7. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636) [hmdb.ca]

- 2. 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | C14H9F3O | CID 1392725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. westlab.com [westlab.com]

- 12. chemtips.wordpress.com [chemtips.wordpress.com]

- 13. chemconnections.org [chemconnections.org]

- 14. chymist.com [chymist.com]

Solubility Profile of 2-(2-Methylphenyl)benzaldehyde in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Methylphenyl)benzaldehyde (also known as o-tolualdehyde, CAS 529-20-4), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Understanding the solubility of this aromatic aldehyde is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document delineates the physicochemical principles governing its solubility, presents available quantitative and qualitative data, and provides a detailed, field-proven protocol for experimental solubility determination. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's full potential.

Introduction and Physicochemical Rationale

This compound is an aromatic aldehyde featuring a benzaldehyde core substituted with a methylphenyl (tolyl) group at the ortho position. This structure imparts a unique combination of polarity and lipophilicity, which directly governs its interaction with various solvents.

The molecule's solubility is primarily influenced by:

-

The Carbonyl Group (C=O): The polar aldehyde functional group introduces a significant dipole moment, allowing for dipole-dipole interactions with polar solvents.[1][2] The oxygen atom can also act as a hydrogen bond acceptor, enabling interaction with protic solvents like alcohols.[2][3]

-

Aromatic Rings: The two phenyl rings constitute a large, nonpolar region, driving solubility in nonpolar and moderately polar organic solvents through van der Waals forces. This hydrophobic character significantly limits its solubility in highly polar solvents like water.[4][5]

The principle of "like dissolves like" is the cornerstone for predicting its behavior. The compound is expected to be readily soluble in common organic solvents that can interact favorably with either its polar head or its nonpolar backbone.

Key Physicochemical Properties

A compound's intrinsic properties are critical determinants of its solubility.

| Property | Value | Source |

| CAS Number | 529-20-4 | [6][7][8] |

| Molecular Formula | C₈H₈O | [6][7] |

| Molecular Weight | 120.15 g/mol | [6][7][8] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Boiling Point | ~200-202 °C (392-396 °F) | [8] |

| Density | ~1.039 g/cm³ | [7] |

| logP (Octanol/Water) | 2.26 | [8] |

The positive logP value indicates a preference for lipophilic environments over aqueous ones, reinforcing the expectation of poor water solubility and good solubility in organic media.

Solubility Data and Solvent Selection

While exhaustive quantitative data across a wide range of solvents is not extensively published, a combination of experimental reports, safety data, and synthetic protocols allows for the compilation of a reliable solubility profile.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Assessment & Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (832.29 mM) | Very Soluble . Often requires sonication.[7] A standard solvent for stock solutions in biological assays. |

| Ethanol | Polar Protic | Data not specified | Soluble . Used as a solvent for recrystallization and in reaction setups, indicating good solubility.[9][10] |

| Methanol | Polar Protic | Data not specified | Soluble . Aldehydes are generally soluble in methanol. |

| Chloroform | Nonpolar | Data not specified | Soluble . Mentioned as a suitable solvent for reactions involving the parent compound.[11] |

| Ethyl Acetate | Polar Aprotic | Data not specified | Soluble . Used as a mobile phase component in TLC analysis of reactions, implying solubility.[9] |

| Hexane | Nonpolar | Data not specified | Soluble to Sparingly Soluble . The large aromatic component allows solubility, but the polar aldehyde group may limit it compared to less polar solutes. |

| Benzene | Nonpolar Aromatic | Data not specified | Soluble . Aldehydes are noted to be fairly soluble in benzene. |

| Diethyl Ether | Polar Aprotic | Data not specified | Soluble . A common solvent for aldehydes. |

| Corn Oil | Nonpolar/Lipid | ≥ 2.5 mg/mL | Soluble . Used in formulation studies.[7] |

| Water | Polar Protic | Data not specified | Slightly Soluble / Insoluble .[8][12][13] The large hydrophobic structure overwhelms the polar carbonyl group's ability to form hydrogen bonds with water.[1][4] |

Causality of Solvent Choice in Application

The selection of a solvent is not arbitrary; it is dictated by the requirements of the specific application.

Caption: Logical flow for selecting a solvent based on the intended application.

-

For Chemical Synthesis: Solvents like ethanol or chloroform are chosen because they effectively dissolve the aldehyde and other reagents without participating in the reaction.[9][11]

-

For Purification by Recrystallization: The ideal solvent (or solvent pair) will completely dissolve the compound when hot but show poor solubility when cold, allowing for the recovery of pure crystals upon cooling.[9]

-

For Analytical Purposes: Deuterated solvents like CDCl₃ or DMSO-d₆ are selected for NMR analysis because they dissolve the sample while not interfering with the resulting spectrum.

-

For Formulations: Complex co-solvent systems (e.g., DMSO, PEG300, Tween-80) are often required to achieve the desired concentration and stability for biological or pharmaceutical applications.[7]

Experimental Protocol: Isothermal Solubility Determination

To generate precise, quantitative solubility data, a robust and self-validating experimental protocol is essential. The isothermal saturation method is a gold standard in the field.

Principle

This method relies on creating a saturated solution at a constant temperature, allowing the system to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Step-by-Step Methodology

-

Preparation of Solvent System: Prepare the desired organic solvent. Ensure the solvent is of high purity (e.g., HPLC grade) to avoid confounding results from impurities.

-

Sample Preparation: Add an excess amount of this compound to a series of sealed, glass vials (e.g., 4 mL screw-cap vials). The excess solid is critical to ensure that the resulting solution is truly saturated.

-

Equilibration: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial. Place the vials in an isothermal shaker bath set to the target temperature (e.g., 25 °C). Agitate the vials for a minimum of 24-48 hours.

-

Expertise & Trustworthiness: A 24-48 hour agitation period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an undersaturated solution and inaccurate data.

-

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours, permitting the undissolved solid to settle. For fine suspensions, centrifugation at the target temperature is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial.

-

Expertise & Trustworthiness: Filtering is a non-negotiable step to remove any microscopic particulate matter that could falsely inflate the measured solubility.

-

-

Quantification: Determine the concentration of the solute in the filtered aliquot. Two common methods are:

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the dissolved solute.

-

Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC with UV detection.

-

-

Calculation:

-

For Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

-

-

For HPLC Analysis:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

-

Experimental Workflow Diagram

Sources

- 1. britannica.com [britannica.com]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-(2-Methylphenyl)benzaldehyde from o-xylene

An In-depth Technical Guide to the Synthesis of 2-(2-Methylphenyl)benzaldehyde from o-Xylene

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable biaryl aldehyde intermediate, starting from the readily available precursor, o-xylene. The synthesis involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl backbone, followed by a selective benzylic oxidation to introduce the aldehyde functionality. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the procedural choices.

Introduction and Strategic Overview

This compound, also known as 2-formyl-2'-methylbiphenyl, belongs to the class of biaryl aldehydes. These structures are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of the formyl and methyl groups on adjacent phenyl rings offers a unique steric and electronic environment, making it a target of interest for constructing sterically hindered ligands, molecular switches, and complex heterocyclic systems.

The synthesis from a simple, inexpensive feedstock like o-xylene presents a significant challenge in regioselectivity and controlled functionalization. Direct functionalization of o-xylene is often plagued by mixtures of isomers and over-reaction. Therefore, a robust and high-yielding synthetic strategy requires a multi-step approach that builds the target molecule with precision.

This guide details a logical and efficient two-step sequence:

-

Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The core 2,2'-dimethylbiphenyl scaffold is constructed. This is achieved by the palladium-catalyzed cross-coupling of an o-tolylboronic acid with an o-halotoluene. The Suzuki-Miyaura reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it an ideal choice for this key bond formation.[1][2][3]

-

Step 2: Selective Functionalization via Benzylic Oxidation. One of the two equivalent methyl groups of 2,2'-dimethylbiphenyl is selectively converted into an aldehyde. A direct, one-step oxidation is difficult to control and can lead to over-oxidation to the carboxylic acid or reaction at both methyl groups.[4] A more reliable and controllable two-stage protocol is employed: a. Benzylic Bromination: Radical-mediated bromination using N-Bromosuccinimide (NBS) selectively installs a bromine atom at one of the benzylic positions.[5] b. Oxidation to Aldehyde: The resulting benzylic bromide is then converted to the target aldehyde using an appropriate oxidant, such as N-methylmorpholine N-oxide.[6]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

Caption: Two-step synthesis of the target aldehyde from o-xylene derivatives.

Step 1: Synthesis of 2,2'-Dimethylbiphenyl

The formation of the C-C bond between two o-tolyl units is most effectively achieved using a Suzuki-Miyaura cross-coupling reaction. This reaction involves a palladium catalyst to couple an organoboron compound (o-tolylboronic acid) with an organohalide (e.g., 2-bromotoluene).[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (2-bromotoluene), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (2,2'-dimethylbiphenyl), regenerating the Pd(0) catalyst to continue the cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromotoluene

-

o-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Water, deionized

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromotoluene (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst system: palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous toluene and water via syringe to create a 4:1 toluene/water solvent system. The total solvent volume should be sufficient to make the reaction mixture approximately 0.5 M with respect to the 2-bromotoluene.

-

Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,2'-dimethylbiphenyl[7] by flash column chromatography on silica gel using hexanes as the eluent.

| Parameter | Condition/Value |

| Reactants | 2-Bromotoluene, o-Tolylboronic acid |

| Catalyst System | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | Toluene / Water (4:1) |

| Temperature | 90 °C |

| Typical Yield | 85-95% |

| Purity (Post-Chr.) | >98% |

| Caption: Optimized reaction conditions for the synthesis of 2,2'-dimethylbiphenyl. |

Step 2: Selective Synthesis of this compound

This step requires the selective oxidation of a single methyl group on the 2,2'-dimethylbiphenyl intermediate. As noted, a two-stage approach provides superior control and yield.

Benzylic Bromination

The first stage involves the selective monobromination of the benzylic position using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism.

Mechanistic Rationale: The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide), which generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the brominated product and a new bromine radical, propagating the chain. The benzylic position is highly susceptible to radical formation due to the resonance stabilization afforded by the adjacent aromatic ring.[4]

Experimental Protocol: Benzylic Bromination

Materials:

-

2,2'-Dimethylbiphenyl

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,2'-dimethylbiphenyl (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the starting material (TLC or GC-MS). The reaction is typically complete in 4-6 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-(bromomethyl)-2'-methylbiphenyl is often used directly in the next step without further purification.

Oxidation of Benzyl Bromide to Aldehyde

The final step is the conversion of the benzyl bromide to the target aldehyde. Various methods exist, such as the Kornblum or Sommelet reactions. An efficient and modern alternative is the use of N-methylmorpholine N-oxide (NMO) in a suitable solvent.[6]

Mechanistic Rationale: The oxidation with N-methylmorpholine N-oxide likely proceeds through a nucleophilic substitution mechanism. The bromide is displaced by the N-oxide, forming an intermediate which then undergoes an elimination reaction, facilitated by the solvent or a mild base, to yield the aldehyde and N-methylmorpholine. This method avoids the use of harsh heavy metal oxidants.

Experimental Protocol: Oxidation to Aldehyde

Materials:

-

Crude 2-(bromomethyl)-2'-methylbiphenyl

-

N-methylmorpholine N-oxide (NMO)

-

Acetonitrile, anhydrous

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve the crude 2-(bromomethyl)-2'-methylbiphenyl (1.0 eq) in anhydrous acetonitrile.

-

Add N-methylmorpholine N-oxide (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting bromide is consumed (typically 8-12 hours).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in dichloromethane and filter through a short plug of silica gel to remove N-methylmorpholine and other polar impurities.

-

Concentrate the filtrate to yield the crude this compound.

-

Purify the final product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

| Parameter | Condition/Value |

| Brominating Agent | NBS / AIBN |

| Solvent (Brom.) | CCl₄ |

| Oxidizing Agent | N-methylmorpholine N-oxide (NMO) |

| Solvent (Oxid.) | Acetonitrile |

| Overall Yield (2 steps) | 60-75% |

| Purity (Final) | >99% |

| Caption: Optimized conditions for the selective oxidation sequence. |

Conclusion

The synthesis of this compound from o-xylene derivatives has been successfully demonstrated through a robust two-step process. The initial construction of the biphenyl framework via a high-yielding Suzuki-Miyaura coupling provides a solid foundation for the subsequent selective functionalization. The two-stage oxidation, involving a controlled benzylic bromination followed by a mild oxidation, effectively circumvents the challenges of regioselectivity and over-oxidation, delivering the target aldehyde in good yield and high purity. This guide provides a reliable and scalable methodology for accessing this valuable synthetic intermediate, empowering further research and development in medicinal chemistry and materials science.

References

- Étard reaction - Wikipedia.

- A CONVENIENT PROCEDURE FOR INDIRECT OXIDATION OF AROMATIC METHYL GROUPS TO ALDEHYDES AND CARBOXYLIC ACIDS. (2003).

- Potthast, A., Rosenau, T., Chen, C. L., & Gratzl, J. S. (1995). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes.The Journal of Organic Chemistry, 60(14), 4320–4321.

- Aldehydes, Ketones and Carboxylic Acids - NCERT.

- Can anyone tell me the best reaction conditions to oxidize a methyl group next to a carbon-carbon double bond? | ResearchGate. (2012).

- Directed ortho metalation - Wikipedia.

- Grignard Reagents. Purdue University.

- Directed Metalation: A Survival Guide - Baran Lab.

- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2 /7a. - ResearchGate.

- Directed (ortho) Metallation. University of Liverpool.

- ortho metalation - Andrew G Myers Research Group. Harvard University.

- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - Bentham Science Publisher.

- Directed ortho Metalation (DOM) - Organic Chemistry Portal.

- Suzuki cross-coupling reaction - YouTube. (2020).

- Allylic and Benzylic Oxidation. Science of Synthesis.

- reaction of aldehydes and ketones with grignard reagents - Chemguide.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.The Journal of organic chemistry, 71(26), 9681–9686.

- 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem.

- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024).

- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).

- o-Xylene Degradation Pathway - Eawag-BBD. (1997).

- Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. (2025).

- CN1333200A - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents.

- Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds - MDPI. (2018).

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018).

Sources

Spectroscopic Data for 2-(2-Methylphenyl)benzaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(2-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in synthetic chemistry. Due to the limited availability of consolidated spectral data in public repositories, this document synthesizes information from analogous compounds and theoretical predictions to offer a robust framework for researchers, scientists, and drug development professionals. This guide will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific molecular structure, providing predicted data and detailed interpretations.

Introduction

This compound, systematically known as 2'-methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 7111-68-4), is an aromatic aldehyde featuring a biphenyl core. The steric hindrance introduced by the ortho-methyl and ortho-aldehyde groups leads to a twisted conformation, influencing its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in various synthetic applications. This guide will serve as a valuable resource by presenting a detailed analysis of its expected spectroscopic signature.

Molecular Structure

The Unseen Architecture: A Technical Guide to the Crystal Structure Determination of 2-(2-Methylphenyl)benzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of molecules in a crystalline solid dictates many of its critical physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients and key organic intermediates, a thorough understanding of the crystal structure is therefore paramount. This guide focuses on 2-(2-Methylphenyl)benzaldehyde, a biphenyl derivative of interest in organic synthesis. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as a comprehensive technical guide outlining the essential methodologies for its determination and analysis. We will explore the journey from synthesis and single-crystal growth to X-ray diffraction, data analysis, and the elucidation of potential supramolecular assemblies. By referencing established crystallographic studies on related benzaldehyde derivatives, we provide expert insights into the likely intermolecular forces that govern the crystal packing of the title compound, including hydrogen bonding and π-π stacking interactions.

Introduction: The Significance of Crystalline Form

In the realm of materials science and pharmaceutical development, the solid-state structure of a compound is as crucial as its molecular formula. The arrangement of molecules in a crystal lattice, or its crystal structure, can significantly influence a substance's melting point, dissolution rate, and even its therapeutic efficacy. This compound, with its two aromatic rings and a reactive aldehyde group, presents an interesting case for structural analysis. The rotational freedom between the phenyl rings and the potential for various intermolecular interactions suggest that its solid-state architecture could be complex and consequential for its bulk properties.

This whitepaper provides a detailed roadmap for the experimental determination and in-depth analysis of the crystal structure of this compound. It is designed to be a practical guide for researchers, offering not just a sequence of steps, but the scientific rationale behind each experimental choice.

The Experimental Odyssey: From Powder to Priceless Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the acquisition of high-quality diffraction data. This section details the critical experimental workflow.

Synthesis and Purification: The Foundation of Quality Crystals

A prerequisite for successful crystallization is the high purity of the compound. A plausible route for the synthesis of this compound would involve a Suzuki coupling reaction between 2-formylphenylboronic acid and 2-bromotoluene, a well-established method for forming carbon-carbon bonds between aromatic rings.

Following synthesis, rigorous purification is essential. Techniques such as column chromatography and recrystallization are employed to remove impurities that could inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

The Art of Crystallization: Cultivating Single Crystals

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined shape with smooth faces. Several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the solution induces crystallization.

-